molecular formula C8H6Cl2N2 B6286045 2-Amino-2-(3,4-dichlorophenyl)acetonitrile CAS No. 91481-25-3

2-Amino-2-(3,4-dichlorophenyl)acetonitrile

Cat. No.: B6286045
CAS No.: 91481-25-3
M. Wt: 201.05 g/mol
InChI Key: OIJOTGFCYGNHDS-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H6Cl2N2 It is characterized by the presence of an amino group and a nitrile group attached to a 3,4-dichlorophenyl ring

Scientific Research Applications

2-Amino-2-(3,4-dichlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

While specific future directions for Amino(3,4-dichlorophenyl)acetonitrile were not found in the search results, it’s worth noting that similar compounds have been studied for their potential as antibiotics and antifungal leads . This suggests that Amino(3,4-dichlorophenyl)acetonitrile could potentially be explored in similar contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be employed under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetonitrile
  • 2-Amino-2-(2,4-dichlorophenyl)acetonitrile
  • 2-Amino-2-(3,5-dichlorophenyl)acetonitrile

Comparison: Compared to its analogs, 2-Amino-2-(3,4-dichlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural difference can influence its reactivity, biological activity, and potential applications. For instance, the 3,4-dichloro substitution pattern may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications.

Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJOTGFCYGNHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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